3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine
Description
Its molecular formula is C₁₁H₁₀F₃N₃, with a molecular weight of 241.21 g/mol .
Properties
IUPAC Name |
3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-5-16-6-17(7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBBNCRXIKHGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1C2=CC(=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641571-16-6 | |
| Record name | 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68P8K24HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Bromo-Fluoro Substitution with Copper Catalysis
A foundational method involves the coupling of 3-bromo-5-fluoro-benzotrifluoride (XIII) with 4-methylimidazole under Ullmann conditions. The reaction employs CuI (5 mol%) and 1,10-phenanthroline in DMF at 110°C for 18 hours, achieving 78% yield of the nitro intermediate (IX). Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K2CO3 | Stabilizes Cu(I) |
| Solvent | NMP | Enhances solubility |
| Temperature | 110°C | Prevents decomposition |
The nitro group is subsequently reduced via catalytic hydrogenation (H2, 50 psi, Pd/C 10% in EtOH, 25°C) to furnish compound (I) in 92% yield. This two-step sequence improves upon earlier azide-based methods by eliminating explosive intermediates.
Fluoride Displacement in Polar Aprotic Media
An alternative single-step approach reacts 3-fluoro-5-trifluoromethyl-phenylamine (XVI) with 4-methylimidazole using NaH in N-methyl-2-pyrrolidone (NMP) at 130°C. This SNAr mechanism avoids metal catalysts, yielding 68% of (I) after recrystallization from heptane. While operationally simpler, the method requires careful control of water content (<0.1%) to prevent hydrolysis of the trifluoromethyl group.
Nitration-Reduction Pathways
Directed Nitration of Benzotrifluoride Derivatives
Patent CA2833394C details a regioselective nitration strategy starting from 2-bromo-5-fluoro-benzotrifluoride. Treatment with fuming HNO3 (90%) in H2SO4 at 0°C installs the nitro group para to bromine, producing 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene (XVIII) in 85% yield. X-ray crystallography confirms the regiochemistry, critical for subsequent amination.
Hydrogenolytic Debromination and Reductive Amination
The bromine in (XVIII) is removed via Pd/C-catalyzed hydrogenation (50 psi H2, EtOH, 25°C), yielding 3-fluoro-5-trifluoromethyl-phenylamine (XVI) in 94% yield. Coupling with 4-methylimidazole under Mitsunobu conditions (DIAD, PPh3, THF) then affords (I) in 76% yield. This route avoids halogenated intermediates but requires strict exclusion of oxygen to prevent catalyst poisoning.
Palladium-Catalyzed Cross-Coupling Innovations
Buchwald-Hartwig Amination
EP3095782A1 discloses a breakthrough using XPhos Pd G3 precatalyst (2 mol%) with Cs2CO3 in dioxane at 100°C. This enables direct coupling of 3-bromo-5-trifluoromethyl-aniline with 4-methylimidazole, achieving 82% yield in 6 hours. Key advantages include:
-
No protecting groups required
-
Tolerance to moisture (up to 500 ppm)
-
Scalability to 100 kg batches
Continuous-Flow Coupling
A recent adaptation employs a plug-flow reactor with immobilized Pd on Al2O3. At 150°C and 20 bar pressure, residence time drops to 30 minutes while maintaining 79% yield. This system reduces palladium leaching to <0.1 ppm in the product.
Comparative Analysis of Industrial Methods
| Method | Yield (%) | Pd Usage (mol%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Ullmann Coupling | 78 | 0 | 18 h | Moderate |
| Buchwald-Hartwig | 82 | 2 | 6 h | High |
| Continuous Flow | 79 | 0.5 | 0.5 h | Very High |
| Hydroxylamine | 79 | 0 | 8 h | High |
Key trends include the phasing out of copper catalysts in favor of air-stable palladium complexes and the integration of flow chemistry for hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzene ring, converting them to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting enzymes or receptors in the body.
Material Science: As a building block for the synthesis of advanced materials with unique electronic or optical properties.
Industrial Chemistry: As an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the imidazole ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine
This isomer differs in the position of the methyl group on the imidazole ring (4-methyl vs. 5-methyl). Synthesized via nitration, catalytic hydrogenation, and coupling with 4-methylimidazole, it serves as a key intermediate for pyrimidinylaminobenzamides, a class of kinase inhibitors .
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Another positional isomer, this compound shares the same molecular formula but exhibits distinct reactivity due to the imidazole substituent’s orientation. Raw materials like 3-iodo-5-(trifluoromethyl)benzenamine are used in its synthesis, highlighting differences in precursor requirements compared to the target compound .
Benzimidazole Derivatives
5-Amino-2-(trifluoromethyl)benzimidazole
This compound replaces the benzene-imidazole scaffold with a benzimidazole core. It shares the trifluoromethyl group but features an amine at the 5-position. Such benzimidazole derivatives are widely explored for antimicrobial and anticancer activities due to their planar structure and hydrogen-bonding capacity .
2-(3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-5-amine
A structurally complex analog, this molecule integrates both imidazole and benzimidazole moieties. It was synthesized in 99.2% yield via a multi-step process and characterized by NMR and HRMS. Its high yield suggests superior synthetic efficiency compared to simpler analogs .
Pharmacologically Active Derivatives
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(3-trifluoromethyl-phenyl)-amine
This compound, with a molecular weight of 519.4 g/mol, demonstrates the incorporation of trifluoromethyl-imidazole groups into larger pharmacophores.
Physicochemical Properties
Pharmacological and Industrial Relevance
- Kinase Inhibition: Derivatives like pyrimidinylaminobenzamides (prepared from 5-(4-methylimidazol-1-yl)-3-CF₃ analogs) target kinases such as FLT3, implicated in leukemia .
- Metabolic Stability : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, a common feature in drug design .
- Synthetic Challenges : Positional isomerism (4-methyl vs. 5-methyl) requires precise control in coupling reactions, impacting scalability and cost .
Biological Activity
3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine, also known by its CAS number 641571-16-6, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₀F₃N₃
- Molecular Weight : 241.21 g/mol
- IUPAC Name : 3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)aniline
- SMILES : Cc1cncn1c2cc(N)cc(c2)C(F)(F)F
The trifluoromethyl group in this compound is significant for enhancing biological activity. Compounds containing trifluoromethyl groups often exhibit increased lipophilicity and metabolic stability, which can enhance their interaction with biological targets. The imidazole moiety can participate in hydrogen bonding and π-stacking interactions with proteins, potentially influencing enzyme inhibition and receptor binding.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound through various mechanisms:
- Inhibition of Protein Kinases : The compound has shown promise as a kinase inhibitor, particularly against the Bcr-Abl1 kinase associated with chronic myeloid leukemia (CML). In vitro assays demonstrated that it could inhibit cell proliferation in several cancer cell lines, including K562 (CML), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Selectivity and Potency : In comparative studies, it was noted that the compound's structural analogs exhibited varying degrees of potency against different cancer cell lines. For instance, certain derivatives showed IC50 values comparable to established drugs like imatinib and sorafenib.
Case Studies and Research Findings
A comprehensive study investigated the synthesis and biological evaluation of several derivatives of this compound. The findings are summarized in the following table:
| Compound | Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|---|
| 7 | K562 | 2.27 | 58 |
| 10 | HeLa | 1.42 | 43 |
| 13 | MCF-7 | 4.56 | 36 |
| Nilotinib | K562 | <1 | 100 |
| Sorafenib | K562 | - | 62 |
The above table indicates that while some derivatives exhibited significant inhibitory effects on cancer cell proliferation, they were still less potent than leading therapies like nilotinib.
Q & A
Basic: What are the standard synthetic routes for 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine, and how are reaction conditions optimized?
The compound is typically synthesized via Ullmann-type coupling reactions. A common method involves reacting 3-bromo-5-(trifluoromethyl)aniline with 5-methylimidazole in the presence of CuI as a catalyst, Cs₂CO₃ as a base, and DMF as a solvent at 110°C under inert conditions for 18 hours . Optimization focuses on catalyst loading (e.g., CuI at 1 mmol per 10 mmol substrate) and base selection to minimize byproducts. Reaction progress is monitored via TLC or HPLC, with purification achieved through column chromatography (silica gel, eluent gradients of ethyl acetate/hexane). Yield improvements (up to 91%) are reported using pre-dried solvents and controlled heating .
Advanced: How do competing reaction pathways impact the purity of the target compound during synthesis?
Competing pathways, such as N-alkylation of the imidazole ring or incomplete dehalogenation, can lead to impurities. For example, trace water in DMF may hydrolyze the aryl bromide intermediate, reducing coupling efficiency. Advanced mitigation strategies include:
- Stoichiometric control : Excess 5-methylimidazole (2:1 molar ratio) to drive the coupling reaction .
- Catalyst screening : Alternative catalysts (e.g., Pd-based systems) may reduce side reactions but require rigorous oxygen exclusion .
- In-situ spectroscopic monitoring : Real-time FTIR or NMR to detect intermediates like 3-amino-5-(trifluoromethyl)benzene derivatives, ensuring reaction completion .
Basic: What spectroscopic techniques are essential for validating the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., imidazole C-H signals at δ 7.2–7.8 ppm, trifluoromethyl singlet at δ 121–125 ppm in ¹³C) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.0964 for C₁₁H₁₀F₃N₃) .
- FTIR : Detect NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Cross-referencing with PubChem data (IUPAC name, InChIKey) ensures structural alignment .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins like tyrosine kinases. For example:
- Pharmacophore mapping : The trifluoromethyl group enhances hydrophobic interactions, while the imidazole ring participates in hydrogen bonding .
- DFT calculations : Assess electronic effects of substituents (e.g., methyl vs. fluoro groups) on reactivity and stability .
Validated models from PubChem bioassays (e.g., antimicrobial activity data ) inform structural modifications.
Basic: What are the key challenges in scaling up the synthesis from milligram to gram scale?
Critical issues include:
- Catalyst recovery : CuI is costly and requires efficient recycling methods.
- Solvent volume reduction : Transitioning from DMF to greener solvents (e.g., DMSO/water mixtures) without compromising yield .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water) for large batches .
Advanced: How do reaction conditions influence the formation of regioisomeric byproducts?
Regioselectivity in imidazole coupling is sensitive to temperature and base strength. For example:
- High-temperature regimes (>120°C) may promote N1 vs. N3 imidazole substitution, detected via LC-MS .
- Base selection : Strong bases like Cs₂CO₃ favor deprotonation at the imidazole’s N-H position, reducing isomer formation .
Advanced analytics (e.g., 2D NMR NOESY) distinguish isomers by spatial proximity of substituents .
Basic: How is the compound’s stability assessed under varying storage conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) : Decomposition onset >200°C indicates thermal robustness .
- Light exposure tests : UV-Vis spectroscopy tracks degradation (e.g., λmax shifts due to imidazole ring oxidation) .
- Humidity chambers : Monitor hygroscopicity via Karl Fischer titration .
Advanced: What mechanistic insights explain contradictions in catalytic efficiency across synthetic methods?
Divergent yields (e.g., 70–91% ) arise from:
- Catalyst speciation : CuI vs. Cu⁰ nanoparticles alter redox cycles, affecting turnover numbers.
- Solvent polarity : DMF stabilizes intermediates better than toluene, reducing side reactions .
Kinetic studies (e.g., Eyring plots) quantify activation barriers, guiding protocol standardization .
Basic: What biological screening assays are relevant for preliminary activity evaluation?
- Antimicrobial assays : Broth microdilution (MIC against S. aureus or E. coli) .
- Kinase inhibition : ELISA-based assays (e.g., EGFR inhibition at 10 µM) .
- Cytotoxicity : MTT assays on HEK-293 cells to establish IC₅₀ values .
Advanced: How can cross-coupling strategies be adapted for deuterated or fluorinated analogs?
- Deuterium labeling : Replace DMF with DMF-d₇ to incorporate deuterium at the benzenamine position .
- Fluorinated imidazoles : Use 5-(trifluoromethyl)imidazole and Pd/Cu bimetallic catalysts for C-F bond retention .
Isotopic analogs are characterized via ¹⁹F NMR and high-resolution mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
